molecular formula C19H22ClN3O3S B2454638 N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide CAS No. 2034399-49-8

N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide

Cat. No. B2454638
CAS RN: 2034399-49-8
M. Wt: 407.91
InChI Key: QWMPHLBSPWAUBK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the furan ring, the introduction of the benzyl group, and the formation of the oxalamide group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl group, furan ring, and oxalamide group would all contribute to the overall structure. These groups could potentially participate in various types of intermolecular interactions, which would influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups. The benzyl group, furan ring, and oxalamide group could all potentially participate in various types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and crystal structure of related compounds, such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, have been explored. Such research involves detailed structural analysis using techniques like X-ray diffraction and DFT calculations to understand the molecular and crystal structures, which can be crucial for the development of new materials or pharmaceuticals (Sun et al., 2021).

Catalytic Activity

  • N,N'-Bisoxalamides, which share a functional group similarity with the compound of interest, have been shown to enhance the catalytic activity in Cu-catalyzed coupling of (hetero)aryl bromides with anilines and secondary amines. This suggests potential applications of N1-(4-chlorobenzyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide in facilitating chemical reactions that are significant in synthesizing pharmaceuticals and fine chemicals (Bhunia et al., 2017).

Antimicrobial Activity

  • Derivatives of thiomorpholine, which is part of the compound , have been investigated for their antimicrobial activities. Such studies contribute to the discovery of new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria and infections (Kardile & Kalyane, 2010).

Pro-drug Systems

  • Compounds containing furan moieties, similar to the one , have been explored as potential bioreductively activated pro-drug systems. This involves the design of compounds that can be activated in specific physiological conditions, such as hypoxic tumor environments, to release therapeutic agents, offering targeted treatment options (Berry et al., 1997).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would involve its interactions with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for causing harm to humans or the environment .

Future Directions

Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This could include exploring its potential uses in fields like medicine, materials science, or chemical engineering .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c20-15-5-3-14(4-6-15)12-21-18(24)19(25)22-13-16(17-2-1-9-26-17)23-7-10-27-11-8-23/h1-6,9,16H,7-8,10-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMPHLBSPWAUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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